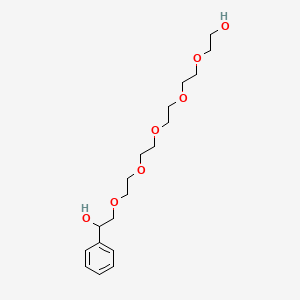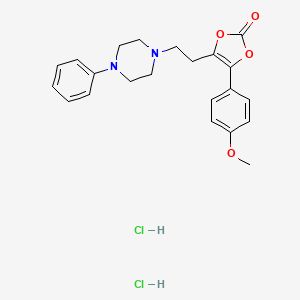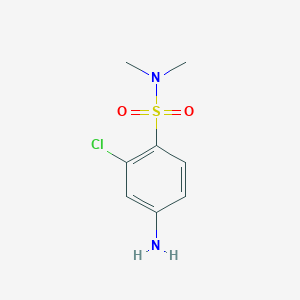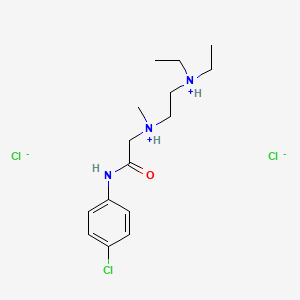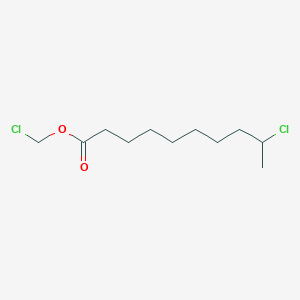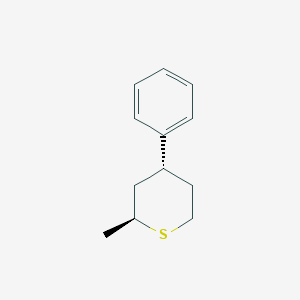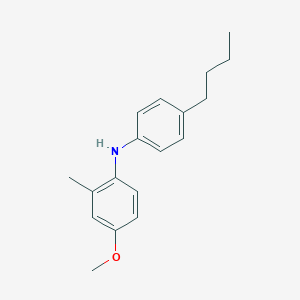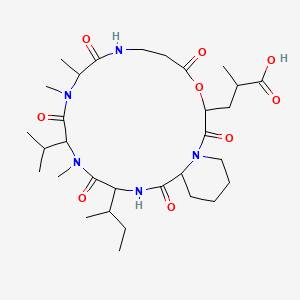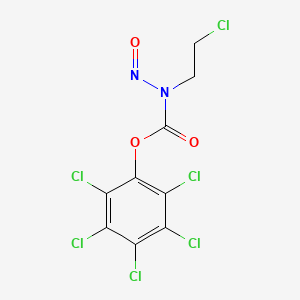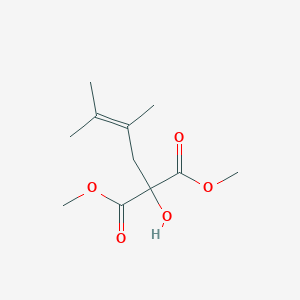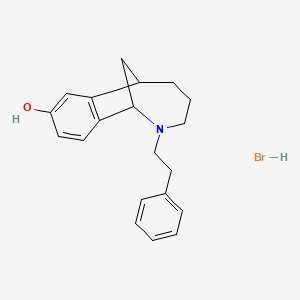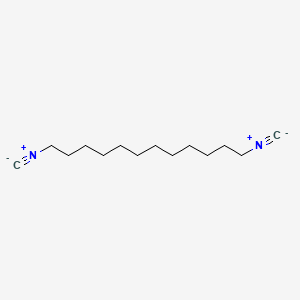
1,12-Diisocyanododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,12-Diisocyanododecane is an organic compound with the molecular formula C14H24N2O2. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O) attached to a dodecane chain. This compound is primarily used in the production of polymers and other materials due to its reactive isocyanate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,12-Diisocyanododecane can be synthesized through the reaction of 1,12-dodecanediol with phosgene or other carbonyl diisocyanates. The reaction typically occurs under controlled conditions to ensure the formation of the diisocyanate without unwanted side products. The reaction can be represented as follows:
HO-(CH2)12-OH+2COCl2→OCN-(CH2)12-NCO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of temperature and pressure to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
1,12-Diisocyanododecane undergoes several types of chemical reactions, primarily due to the reactivity of its isocyanate groups. These reactions include:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring a catalyst.
Water: Reacts with isocyanates to form carbamic acids, which can decompose to form amines and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which can further decompose.
Applications De Recherche Scientifique
1,12-Diisocyanododecane has various applications in scientific research and industry:
Polymer Chemistry: Used as a building block for the synthesis of polyurethanes and other polymers.
Material Science: Employed in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industrial Applications: Utilized in the manufacture of foams, elastomers, and other materials with specific mechanical properties.
Mécanisme D'action
The mechanism of action of 1,12-diisocyanododecane primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of various products such as urethanes and ureas. The reactivity of the isocyanate groups allows the compound to participate in polymerization reactions, forming long-chain polymers with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Diisocyanatohexane: Another diisocyanate with a shorter carbon chain.
1,8-Diisocyanatooctane: A diisocyanate with an intermediate carbon chain length.
1,10-Diisocyanatodecane: A diisocyanate with a similar structure but a shorter carbon chain.
Uniqueness
1,12-Diisocyanododecane is unique due to its longer carbon chain, which can impart different mechanical and chemical properties to the polymers and materials it forms. The longer chain length can result in increased flexibility and toughness in the resulting materials, making it suitable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
77500-26-6 |
|---|---|
Formule moléculaire |
C14H24N2 |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
1,12-diisocyanododecane |
InChI |
InChI=1S/C14H24N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h3-14H2 |
Clé InChI |
DERITGPZODCLBE-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CCCCCCCCCCCC[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


